![molecular formula C20H17N5O3 B6582398 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 1171623-19-0](/img/structure/B6582398.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, also known as N-Phenoxybenzamide (NPB), is an organic compound that has been used in scientific research for many years. It is a versatile compound that has been used in a wide range of laboratory experiments and has been studied for its potential applications in various fields. NPB has a wide range of properties, including its ability to act as a catalyst for chemical reactions and its ability to interact with other molecules.
Scientific Research Applications
NPB has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of the binding of proteins to DNA, and the study of the structure of proteins. It has also been used in the study of the mechanism of action of enzymes, the study of the regulation of gene expression, and the study of the structure and function of proteins. NPB has also been used in the study of the regulation of cell signaling pathways and the study of the mechanisms of drug action.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
Based on the structure, it can be inferred that it might interact with its targets through nucleophilic addition-elimination reactions
Biochemical Pathways
For instance, some pyrazole derivatives have shown catalytic properties in the oxidation reaction of catechol to o-quinone .
Pharmacokinetics
Compounds with similar structures have shown good yields and metabolic stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . Furthermore, the compound’s thermal stability could also be influenced by environmental conditions .
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPB in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, it is important to note that NPB can be toxic if not handled properly, and it is important to follow the safety guidelines when using this compound in the laboratory. Additionally, NPB can be difficult to work with in certain situations, as it can be difficult to control the concentration of the compound.
Future Directions
There are a variety of potential future directions for the use of NPB in scientific research. One potential direction is the development of new methods for the synthesis of NPB, which could lead to the development of more efficient and cost-effective methods for synthesizing the compound. Additionally, NPB could be used in the development of new drugs or therapies, as it has been shown to have a variety of biochemical and physiological effects. Finally, NPB could be used in the development of new methods for the study of the structure and function of proteins, as it has been shown to interact with DNA and proteins.
Synthesis Methods
NPB can be synthesized using a variety of methods, including the direct synthesis of the compound from its precursor, the use of a condensation reaction, or the use of a reaction with an organometallic reagent. The direct synthesis of NPB involves the reaction of a phenol with a diazonium salt, followed by the addition of a base. The condensation reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of a base. The reaction with an organometallic reagent involves the reaction of an organometallic reagent with an amine, followed by the addition of a base.
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-12-17(25(2)24-13)19-22-23-20(28-19)21-18(26)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFLMYBYFXRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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